Cas no 91368-67-1 (3-(4-methoxyphenyl)thiophene-2-carboxylic acid)

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene core substituted with a 4-methoxyphenyl group at the 3-position and a carboxylic acid moiety at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. The methoxy group enhances electron density, influencing reactivity in cross-coupling and condensation reactions. Its carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or metal complexes. The compound's stability and well-defined reactivity profile make it valuable for research and industrial processes requiring precise molecular modifications.
3-(4-methoxyphenyl)thiophene-2-carboxylic acid structure
91368-67-1 structure
Product Name:3-(4-methoxyphenyl)thiophene-2-carboxylic acid
CAS No:91368-67-1
MF:C12H10O3S
MW:234.271002292633
CID:2141630
PubChem ID:43145225
Update Time:2025-05-19

3-(4-methoxyphenyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxy-phenyl)-thiophene-2-carboxylic acid
    • 3-(4-methoxyphenyl)thiophene-2-carboxylic acid
    • Inchi: 1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-16-11(10)12(13)14/h2-7H,1H3,(H,13,14)
    • InChI Key: BUJBYFMJEPQRNY-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)O)C1C=CC(=CC=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Topological Polar Surface Area: 74.8

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Additional information on 3-(4-methoxyphenyl)thiophene-2-carboxylic acid

Comprehensive Overview of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (CAS No. 91368-67-1): Properties, Applications, and Industry Relevance

3-(4-methoxyphenyl)thiophene-2-carboxylic acid (CAS No. 91368-67-1) is a high-value organic compound widely utilized in pharmaceutical intermediates, material science, and specialty chemical synthesis. Its unique molecular structure, combining a thiophene ring with a 4-methoxyphenyl substituent, grants it exceptional versatility in cross-coupling reactions and polymer applications. As demand for heterocyclic compounds surges in drug discovery and OLED materials, this compound has gained traction in research circles.

Recent studies highlight its role as a precursor for conductive polymers, aligning with the global push for sustainable electronics. The methoxy group enhances solubility, making it ideal for solution-processed thin films—a hot topic in flexible display technologies. Researchers also explore its potential in metal-organic frameworks (MOFs), where its carboxylate moiety facilitates coordination chemistry. With over 50 patent citations since 2020, its industrial significance continues to grow.

From a synthetic standpoint, 91368-67-1 exhibits remarkable stability under palladium-catalyzed reactions, addressing a key challenge in C-H activation methodologies. This property answers frequent search queries like "stable thiophene derivatives for Suzuki coupling" or "electron-rich arylthiophenes." Analytical data confirms a purity threshold of ≥98% (HPLC), meeting stringent requirements for high-performance organic semiconductors��a sector projected to reach $48 billion by 2027.

Environmental considerations are increasingly shaping its applications. Unlike traditional halogenated intermediates, this compound's green chemistry profile—low toxicity and biodegradability—makes it preferable for eco-friendly photovoltaics. A 2023 study in ACS Sustainable Chemistry demonstrated its utility in non-fullerene acceptors for organic solar cells, achieving 15.2% power conversion efficiency.

Supply chain dynamics further underscore its importance. With 70% of global production concentrated in research-driven markets like Germany and Japan, quality benchmarks for 91368-67-1 now include strict controls on residual metal content (<1 ppm). This responds to industry pain points around "high-purity thiophene carboxylates for electronics," a long-tail keyword with growing search volume.

Innovative formulation strategies have expanded its utility. Microencapsulation techniques now enable controlled release in drug delivery systems, particularly for anti-inflammatory APIs where the methoxyphenyl moiety enhances bioavailability. Such advances address trending queries like "functionalized thiophenes for targeted therapy" in pharmaceutical forums.

Thermodynamic studies reveal a melting point of 178-181°C and logP of 2.8, optimal for lipid membrane penetration—a critical factor in blood-brain barrier research. These physicochemical properties are frequently cited in medicinal chemistry discussions about "CNS-active thiophene derivatives," reflecting strong academic interest.

Looking ahead, the compound's role in AI-driven molecular design is gaining attention. Machine learning models trained on its structural features predict novel analogs with enhanced optoelectronic properties, tapping into the intersection of computational chemistry and materials science—a nexus generating 120% YoY growth in related publications.

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